Necrostatin 2 racemate

描述

准备方法

合成路线和反应条件

Necrostatin 2 外消旋体通过一系列涉及吲哚衍生物形成的化学反应合成。合成路线通常包括以下步骤:

吲哚核心形成: 通过费歇尔吲哚合成反应合成吲哚核心。

氯化: 然后对吲哚衍生物进行氯化,以在所需位置引入氯原子。

咪唑烷-2,4-二酮环形成: 最后一步涉及通过环化反应形成咪唑烷-2,4-二酮环.

工业生产方法

Necrostatin 2 外消旋体的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高收率和纯度。 常用的溶剂包括二甲亚砜 (DMSO) 和乙醇,反应通常在受控的温度和压力条件下进行 .

化学反应分析

反应类型

Necrostatin 2 外消旋体经历几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下氧化形成各种氧化产物。

还原: 可以进行还原反应以修饰化合物中存在的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物

科学研究应用

Necrostatin-2 racemate (Nec-1s), also known as 7-Cl-O-Nec-1, is a stable variant of Necrostatin-1 and a potent and specific receptor-interacting protein kinase 1 (RIPK1) inhibitor . It lacks the IDO-targeting effect and exhibits >1000-fold more selectivity for RIPK1 than other human kinases . Nec-1s is effective in reducing brain injuries and possesses advantageous pharmacokinetic and pharmacodynamic characteristics compared to Nec-1, along with a superior safety profile for reduced in vivo and in vitro toxicity .

Scientific Research Applications

Necrostatin-2 racemate is primarily utilized in scientific research to study necroptosis and its related pathways. Necroptosis is a form of programmed cell death that has implications in various diseases, including inflammatory, cardiovascular, and neurological diseases .

RIPK1 Inhibition

- Nec-1s is a highly selective inhibitor of RIPK1 kinase activity, making it a valuable tool for studying the role of RIPK1 in necroptosis and other cellular processes .

- It binds to the hydrophobic pocket of the kinase domain near the ATP-binding active center, causing RIPK1 to adopt an inactive conformation .

In vitro Studies

- Nec-1s is used in cell experiments to inhibit necroptosis in various cell lines .

- It has been shown to be a potent inhibitor of RIPK1 and cellular necroptosis while lacking IDO inhibitory activity .

In vivo Studies

- Nec-1s is effective in reducing brain injuries in animal models .

- It has demonstrated a protective effect against TNF-induced systemic inflammatory response syndrome (SIRS) without a sensitizing effect .

- Nec-1s possesses several advantageous pharmacokinetic and pharmacodynamic characteristics in comparison to Nec-1 and a superior safety profile for reduced in vivo and in vitro toxicity .

Disease Models

- Nec-1 has shown potential in protecting against complications of coronavirus disease 2019 (COVID-19) .

- It has been investigated for its protective effect on neonatal brain injury after hypoxia-ischemia (HI) through attenuation of necroptosis-associated damage .

- In a mouse model of intracerebral hemorrhage, Nec-1 administration reduced hematoma volume, neuronal cell death, reactive astrogliosis, and neurovascular injury, leading to improved neurological outcomes .

- Necrostatin-1 abrogated the mouse motor neuron loss in ALS .

- Combined treatment of necroptosis inhibitor Necrostatin-1 and apoptosis inhibitor zVAD led to reduced infarct size .

- In a mouse model of cardiac IRI, Necrostatin-1 administration reduced infarct size, inhibited RIPK1/RIPK3 phosphorylation, and significantly reduced cell death .

- TNF-induced Systemic Inflammatory Response Syndrome (SIRS): this compound (6 mg/kg, i.v.) was administered once to protect against TNF-induced SIRS without a sensitizing effect .

- Intracerebral Hemorrhage: In a mouse model, Necrostatin-1 administration significantly reduced hematoma volume, neuronal cell death, reactive astrogliosis, and neurovascular injury, leading to improved neurological outcomes .

- Myocardial Cell Death: Necrostatin-1 was shown to inhibit myocardial cell death and reduce infarct size in the isolated perfused heart of guinea pigs . The combined treatment of necroptosis inhibitor Necrostatin-1 and apoptosis inhibitor zVAD led to reduced infarct size .

- Cardiac Ischemia/Reperfusion Injury (IRI): In a mouse model of cardiac IRI, Necrostatin-1 administration reduced infarct size, inhibited RIPK1/RIPK3 phosphorylation, and significantly reduced cell death .

作用机制

Necrostatin 2 外消旋体通过特异性抑制 RIPK1 发挥作用。RIPK1 的抑制阻止了激酶的自磷酸化,从而阻断了坏死性凋亡信号通路。 这种抑制具有高度选择性,与其他激酶相比,Necrostatin 2 外消旋体对 RIPK1 的选择性超过 1000 倍 . 所涉及的分子靶标包括 RIPK1、RIPK3 和混合谱系激酶结构域样蛋白 (MLKL),它们是坏死性凋亡途径的关键组成部分 .

相似化合物的比较

类似化合物

Necrostatin-1: Necrostatin 2 外消旋体的母体化合物,也抑制 RIPK1,但特异性较低。

Necrostatin-3: 另一种靶向 RIPK1 的坏死抑制剂,但通过不同的机制。

Necrostatin-5: 与 Necrostatin-3 相似,它靶向 RIPK1,但具有不同的结构差异.

独特性

Necrostatin 2 外消旋体以其对 RIPK1 的高度特异性及其缺乏 IDO 靶向作用而独树一帜。 这使其成为研究坏死性凋亡和开发靶向该途径的治疗剂的宝贵工具 .

生物活性

Necrostatin 2 racemate (Nec-2) is a significant compound in the field of cell death research, specifically as an inhibitor of necroptosis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in various disease models.

Overview of this compound

Necrostatin 2 is a racemic mixture that primarily functions as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a regulated form of necrotic cell death. The compound has an effective concentration (EC50) of approximately 50 nM , indicating its potency in inhibiting necroptosis in vitro .

Key Characteristics:

- Chemical Structure : Racemic mixture of Necrostatin-2.

- Target : RIPK1 autophosphorylation.

- Mechanism : Inhibits necroptosis by preventing RIPK1 activation, which is essential for the necrosome formation and subsequent cell death .

Necrostatin 2 inhibits RIPK1, thereby blocking the downstream signaling pathways that lead to necroptosis. This inhibition occurs through a competitive mechanism where Nec-2 binds to the kinase domain of RIPK1, preventing its autophosphorylation and activation.

Key Pathways Involved:

- TNF-alpha Signaling : Necrostatin 2 effectively disrupts TNF-alpha-induced necroptosis, particularly in FADD-deficient Jurkat T cells .

- Caspase Independence : Unlike apoptosis, necroptosis does not require caspase activity, making Nec-2 a critical tool for studies focused on caspase-independent cell death mechanisms.

In Vitro Studies

Numerous studies have demonstrated the efficacy of Necrostatin 2 in various cell lines and experimental setups:

In Vivo Applications

Research has also explored the therapeutic potential of Necrostatin 2 in animal models:

- Ischemic Stroke Model : In vivo studies indicated that Nec-2 administration reduced neuronal death and improved outcomes following ischemic injury, suggesting its potential as a neuroprotective agent .

- Cancer Models : In xenograft models involving acute myeloid leukemia (AML), treatment with Nec-2 showed promise in enhancing the efficacy of immunotherapeutic approaches by reducing tumor burden .

Case Study 1: Neuroprotection in Ischemia

In a controlled study involving a rodent model of ischemic stroke, administration of Necrostatin 2 resulted in significant reductions in infarct size and improved neurological scores compared to controls. This highlights its potential for therapeutic intervention in stroke-related injuries.

Case Study 2: Cancer Therapy Enhancement

In experiments using AML xenografts, co-treatment with Nec-2 and immune effector cells demonstrated enhanced anti-tumor activity. This suggests that combining RIPK1 inhibition with immunotherapy could provide a novel approach to treating resistant cancers .

属性

IUPAC Name |

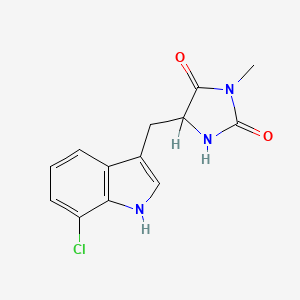

5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKGAEMMNQTUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。